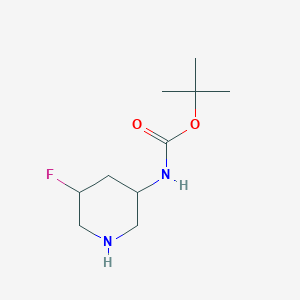

3-(Boc-amino)-5-fluoropiperidine

Description

3-(Boc-amino)-5-fluoropiperidine is a fluorinated piperidine derivative where the tert-butyloxycarbonyl (Boc) group protects the amine at the 3-position, and a fluorine atom is substituted at the 5-position of the piperidine ring. This compound is widely used in medicinal chemistry and drug discovery due to its stereochemical stability and versatility in synthesizing bioactive molecules. The Boc group prevents unwanted reactions at the amine during synthetic steps, while the fluorine atom enhances metabolic stability and modulates electronic properties .

Properties

IUPAC Name |

tert-butyl N-(5-fluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGEWOGBWGEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5-fluoropiperidine typically involves the protection of the amino group with a Boc group followed by the introduction of the fluorine atom. One common method involves the reaction of 3-amino-5-fluoropiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-5-fluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Boc-amino)-5-fluoropiperidine serves as a crucial intermediate in the synthesis of complex molecules, particularly pharmaceuticals. The Boc (tert-butyloxycarbonyl) group protects the amino functionality during reactions, allowing for selective modifications of the piperidine ring. This protection is essential for preventing unwanted side reactions during synthesis processes .

Synthesis of Bioactive Compounds

The compound is employed in the synthesis of various bioactive molecules, including those targeting neurological disorders and other therapeutic areas. Its structure allows for further derivatization, enhancing the pharmacological properties of resultant compounds .

Biological Applications

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant pharmacological activities. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT and TGF-β/SMAD .

Anticancer Activity

Specific studies have highlighted the anticancer potential of compounds derived from this compound. For example, a derivative was found to inhibit breast cancer cell proliferation by increasing reactive oxygen species (ROS) production and altering mitochondrial integrity . Additionally, other derivatives have shown promise in treating prostate cancer by inhibiting cell migration and promoting apoptosis .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as a reagent in the production of fine chemicals. Its ability to undergo various chemical transformations makes it a valuable asset in chemical manufacturing processes .

Case Study 1: Anticancer Applications

A study demonstrated that a derivative of this compound effectively inhibited MDA-MB-231 and MCF-7 breast cancer cells by inducing apoptosis through ROS generation and disruption of mitochondrial functions. This highlights its potential as a lead compound for developing anticancer therapies .

Case Study 2: Neurological Disorder Targets

Research has indicated that modifications to the piperidine ring can enhance the efficacy of drugs targeting neurological disorders. The strategic incorporation of fluorine into the structure has been shown to improve binding affinity to biological targets, thereby increasing therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-5-fluoropiperidine involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amino group during reactions, preventing it from participating in unwanted side reactions. The fluorine atom can influence the compound’s reactivity and binding properties by altering the electronic environment of the piperidine ring .

Comparison with Similar Compounds

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine

- Structural Difference : Replaces the 5-fluoro substituent with a bulkier trifluoromethyl (-CF₃) group.

- Physicochemical Properties: Higher molecular weight (268.28 g/mol vs. 233.28 g/mol for the 5-fluoro analog) due to the CF₃ group . Increased lipophilicity (logP ~2.1 vs.

- Synthetic Utility : The CF₃ group introduces strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions. However, its steric bulk may complicate regioselective modifications .

(3S,4S)-3-(Boc-amino)-4-fluoropiperidine

- Structural Difference : Fluorine is at the 4-position instead of the 5-position.

- The 4-fluoro derivative exhibits distinct diastereoselectivity in peptide coupling reactions compared to the 5-fluoro analog .

- Applications : Preferred in designing inhibitors targeting enzymes sensitive to stereochemical variations, such as proteases .

3-(Boc-amino)pyrrolidine Hydrochloride

- Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.

- Conformational Flexibility : The smaller ring reduces steric hindrance, enabling tighter binding in enzyme active sites. However, it may compromise metabolic stability due to increased ring strain .

- Synthetic Use : Commonly employed in fragment-based drug discovery for rapid diversification of substituents .

(R)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidine

- Structural Difference : Incorporates a pyrazole moiety at the 1-position.

- Functional Implications : The pyrazole group introduces hydrogen-bonding and π-π stacking interactions, making it suitable for kinase inhibitor development. However, synthetic complexity increases due to the need for orthogonal protection strategies .

Data Table: Key Properties of Selected Compounds

Biological Activity

3-(Boc-amino)-5-fluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. The presence of the Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility, making it a valuable intermediate in drug synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and recent research findings.

This compound has a unique chemical structure characterized by the incorporation of a fluorine atom at the 5-position of the piperidine ring. The molecular formula is , and it exhibits properties that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Modulation : The fluorine atom can influence the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets. This property is particularly relevant in modulating enzyme activities involved in metabolic pathways.

- Receptor Binding : The presence of the Boc group allows for better stabilization during interactions with specific receptors, potentially increasing binding affinity and selectivity. Studies indicate that fluorinated compounds can form stronger hydrogen bonds and dipole interactions, enhancing their pharmacological profiles .

Biological Activity

Recent studies have demonstrated various aspects of the biological activity of this compound:

- Antimicrobial Activity : Research has shown that derivatives of fluorinated piperidines exhibit significant antimicrobial properties. For instance, studies on related compounds suggest that modifications in the piperidine structure can lead to enhanced activity against bacterial strains .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of similar fluorinated piperidines on cancer cell lines, indicating potential applications in oncology. The mechanism may involve apoptosis induction through interactions with specific cellular pathways .

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems has been explored, with implications for treating neurological disorders. Fluorinated piperidines have been investigated for their effects on dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions .

Research Findings

Recent literature provides insights into the synthesis and biological evaluation of this compound and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated piperidines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its utility as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.